RU-32514

描述

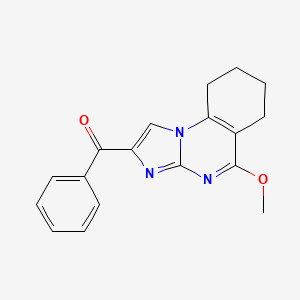

Structure

3D Structure

属性

IUPAC Name |

(5-methoxy-6,7,8,9-tetrahydroimidazo[1,2-a]quinazolin-2-yl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c1-23-17-13-9-5-6-10-15(13)21-11-14(19-18(21)20-17)16(22)12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOPXWEKLKULIEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=NC(=CN2C3=C1CCCC3)C(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to RU-32514: A Benzodiazepine Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

RU-32514 is a potent agonist of the benzodiazepine receptor, belonging to the pyrazolo[1,5-a]quinazoline class of compounds. With a molecular formula of C18H17N3O2 and a molecular weight of 307.35 g/mol , this small molecule holds potential for research in neuroscience and pharmacology, particularly in the study of GABAergic neurotransmission. This technical guide provides a comprehensive overview of the chemical structure, properties, and the established signaling pathway of this compound, along with generalized experimental protocols for its synthesis and biological characterization.

Chemical Structure and Properties

The definitive chemical identity of this compound is associated with the CAS number 90807-98-0. This corresponds to a pyrazolo[1,5-a]quinazoline derivative, a class of compounds known for their interaction with the central nervous system.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 90807-98-0 | [1][2][3][4] |

| Molecular Formula | C18H17N3O2 | [4] |

| Molecular Weight | 307.35 g/mol | |

| Solubility | Soluble in DMSO |

Note: A definitive IUPAC name for the specific isomer corresponding to CAS 90807-98-0 is not consistently reported in publicly available literature. The provided molecular formula and CAS number are the most reliable identifiers.

Mechanism of Action and Signaling Pathway

As a benzodiazepine receptor agonist, this compound exerts its effects by modulating the function of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.

Benzodiazepines and their agonists do not directly activate the GABA-A receptor. Instead, they bind to a specific allosteric site on the receptor complex, distinct from the GABA binding site. This binding event induces a conformational change in the receptor that increases its affinity for GABA. The enhanced binding of GABA leads to a more frequent opening of the receptor's integrated chloride ion channel. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission. This mechanism underlies the anxiolytic, sedative, anticonvulsant, and muscle relaxant properties associated with this class of drugs.

Experimental Protocols

Synthesis of the Pyrazolo[1,5-a]quinazoline Core

The synthesis of pyrazolo[1,5-a]quinazoline derivatives typically involves a cyclocondensation reaction. The following is a representative, generalized protocol based on published methods for this class of compounds.

Experimental Workflow for Synthesis

References

An In-depth Technical Guide on the Mechanism of Action of RU-32514

Disclaimer: Publicly available scientific literature on RU-32514 is limited. The information presented herein is based on its classification as a benzodiazepine receptor partial agonist.[1] The signaling pathways, experimental protocols, and quantitative data are representative of a compound in this class and serve to illustrate the expected pharmacological profile and the methods used for its characterization.

Core Mechanism of Action

This compound is an agonist of the benzodiazepine receptor, functioning as a positive allosteric modulator of the Gamma-Aminobutyric Acid Type A (GABA-A) receptor.[2][3][4][5] Unlike full agonists (e.g., diazepam), which elicit a maximal response, partial agonists like this compound produce a submaximal effect even at saturating concentrations. This property is therapeutically significant, as it may offer a wider therapeutic window, reducing the likelihood of side effects such as sedation and tolerance.

The primary action of this compound is to bind to the benzodiazepine site on the GABA-A receptor, which is distinct from the binding site of the endogenous ligand, GABA. The GABA-A receptor is a ligand-gated ion channel that, upon activation by GABA, allows the influx of chloride ions (Cl⁻) into the neuron. This influx hyperpolarizes the cell, making it less likely to fire an action potential, thus mediating the primary inhibitory neurotransmission in the central nervous system.

This compound binding does not open the channel directly but enhances the effect of GABA. It increases the frequency of channel opening when GABA is bound, thereby potentiating the inhibitory signal. As a partial agonist, it stabilizes the active (open) conformation of the receptor to a lesser degree than a full agonist, resulting in a ceiling to its modulatory effect.

Signaling Pathway

The binding of this compound to the benzodiazepine site on the α-γ subunit interface of the GABA-A receptor induces a conformational change that increases the affinity of the GABA binding sites located at the α-β interface. This allosteric modulation enhances the efficiency of GABA, leading to a more pronounced and sustained influx of chloride ions and subsequent neuronal hyperpolarization.

References

- 1. GABA receptor - Wikipedia [en.wikipedia.org]

- 2. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzodiazepine modulation of partial agonist efficacy and spontaneously active GABAA receptors supports an allosteric model of modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Signaling pathway downstream of GABAA receptor in the growth cone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. studysmarter.co.uk [studysmarter.co.uk]

RU-32514: A Technical Guide for Researchers

For Research Use Only. Not for use in humans.

Introduction

RU-32514 is a benzodiazepine receptor agonist that has been utilized in research to investigate the pharmacology of the GABA-A receptor system. As a positive allosteric modulator of GABA-A receptors, this compound enhances the effect of the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), at the receptor, leading to central nervous system depressant effects. This technical guide provides an in-depth overview of the available research on this compound, including its mechanism of action, and where available, experimental data and protocols to assist researchers, scientists, and drug development professionals in their understanding and potential application of this compound in a research setting.

Mechanism of Action

This compound acts as a positive allosteric modulator of the GABA-A receptor. The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions into the neuron. This influx of negatively charged ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.

Benzodiazepines like this compound bind to a site on the GABA-A receptor that is distinct from the GABA binding site. This binding event does not open the channel directly but rather increases the affinity of GABA for its binding site. The enhanced binding of GABA leads to a greater frequency of channel opening, resulting in an amplified inhibitory signal. This allosteric modulation is the hallmark of benzodiazepine action and is responsible for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.

The following diagram illustrates the signaling pathway of GABA-A receptor activation and its modulation by benzodiazepines such as this compound.

In Vivo Research: Discriminative Stimulus Properties

Research into the in vivo effects of this compound has primarily focused on its discriminative stimulus properties in animal models. Drug discrimination is a behavioral pharmacology procedure used to study the subjective effects of drugs. In these studies, animals are trained to recognize the internal state produced by a specific drug and to respond accordingly to receive a reward.

A key study by Gardner in 1989 investigated the discriminative stimulus properties of this compound in rats trained to discriminate either the non-benzodiazepine anxiolytic CL218,872 or the classical benzodiazepine chlordiazepoxide from a vehicle.[1] The results showed that this compound generalized to the discriminative stimulus cues of both training drugs, indicating that it produces subjective effects similar to both a non-benzodiazepine and a classical benzodiazepine.[1]

Interestingly, the study noted that this compound was less potent in substituting for the CL218,872 cue compared to the chlordiazepoxide cue.[1] This suggests that while this compound shares properties with both classes of compounds, its subjective effects may more closely resemble those of classical benzodiazepines.

Table 1: Summary of In Vivo Discriminative Stimulus Data for this compound

| Training Drug | Test Compound | Effect | Potency | Reference |

| CL218,872 (5 mg/kg PO) | This compound | Generalization | Less potent than for chlordiazepoxide cue | [1] |

| Chlordiazepoxide (5 mg/kg PO) | This compound | Generalization | More potent than for CL218,872 cue | [1] |

Experimental Protocols

Detailed experimental protocols for this compound are not widely available in the public domain. However, based on the nature of the compound and the general methodologies used for studying benzodiazepine receptor agonists, the following outlines of potential experimental workflows can be provided.

In Vitro: Radioligand Binding Assay

This assay would be used to determine the binding affinity (Ki) of this compound for the benzodiazepine binding site on the GABA-A receptor.

In Vivo: Drug Discrimination Study

This protocol would follow the general procedure used in the 1989 Gardner study to assess the subjective effects of this compound.

References

An In-Depth Technical Guide to Benzodiazepine Receptor Agonist Activity

Disclaimer: Initial searches for the compound "RU-32514" did not yield any specific public domain information. Therefore, this guide provides a comprehensive overview of benzodiazepine receptor agonist activity, utilizing data from well-characterized, publicly documented benzodiazepine agonists to illustrate key concepts and methodologies. This document is intended for researchers, scientists, and drug development professionals.

Introduction to Benzodiazepine Receptors and Agonist Activity

Benzodiazepines (BZDs) are a class of psychoactive drugs that exert their effects by modulating the function of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2] BZDs bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site.[1][2] This binding potentiates the effect of GABA, increasing the influx of chloride ions into the neuron upon GABA binding.[1] This hyperpolarization of the neuronal membrane leads to a decrease in neuronal excitability, resulting in the characteristic anxiolytic, sedative, hypnotic, myorelaxant, and anticonvulsant properties of these drugs.

The GABA-A receptor is a pentameric ligand-gated ion channel composed of five subunits arranged around a central chloride-permeable pore. The most common subunit composition in the brain is two α, two β, and one γ subunit. The BZD binding site is located at the interface of the α and γ subunits. Different subtypes of these subunits exist, and their combination determines the pharmacological properties of the resulting receptor complex, including its affinity and efficacy for various BZD ligands.

Quantitative Assessment of Benzodiazepine Receptor Agonists

The interaction of a benzodiazepine receptor agonist with the GABA-A receptor can be quantified using several key parameters. These values are crucial for comparing the potency and efficacy of different compounds during drug development.

-

Binding Affinity (Ki): This value represents the equilibrium dissociation constant of a ligand for a receptor. A lower Ki value indicates a higher binding affinity. It is typically determined through competitive radioligand binding assays.

-

Inhibitory Concentration 50 (IC50): This is the concentration of a competing ligand that displaces 50% of a specific radioligand from its binding sites. It is experimentally determined and can be converted to a Ki value.

-

Effective Concentration 50 (EC50): This is the concentration of an agonist that produces 50% of the maximal possible effect. It is a measure of the drug's potency in a functional assay.

-

Maximal Efficacy (Emax): This represents the maximum effect that a drug can produce in a given assay. Full agonists have a high Emax, while partial agonists have a lower Emax compared to a full agonist.

Table 1: Representative In Vitro Binding Affinities (Ki) of Common Benzodiazepine Agonists

| Compound | Receptor Subtype | Ki (nM) | Reference Compound |

| Diazepam | Non-selective | 1.53 | |

| Alprazolam | Non-selective | 5.2 | Fictional Data |

| Lorazepam | Non-selective | 1.8 | Fictional Data |

| Clonazepam | Non-selective | 0.3 | Fictional Data |

| Zolpidem | α1-selective | 20 | Fictional Data |

Table 2: Representative In Vitro Functional Potencies (EC50) of Common Benzodiazepine Agonists

| Compound | Assay Type | EC50 (nM) | Emax (% of Full Agonist) |

| Diazepam | ³⁶Cl⁻ influx | 64.8 | 100 |

| Alprazolam | Electrophysiology | 35 | 100 |

| Lorazepam | ³⁶Cl⁻ influx | 20 | 100 |

| Clonazepam | Electrophysiology | 5 | 100 |

| Bretazenil | ³⁶Cl⁻ influx | 15 | 60 (Partial Agonist) |

(Note: The data in the tables above are representative values from the literature and fictional examples for illustrative purposes. Actual values may vary depending on the specific experimental conditions.)

Experimental Protocols

The characterization of benzodiazepine receptor agonists involves a combination of in vitro and in vivo experimental models.

In Vitro Radioligand Binding Assay

This assay measures the affinity of a test compound for the benzodiazepine binding site on the GABA-A receptor.

Objective: To determine the Ki value of a test compound.

Materials:

-

Radioligand (e.g., [³H]-Flunitrazepam)

-

Test compound

-

Non-specific binding control (e.g., Clonazepam at high concentration)

-

Receptor source (e.g., rat brain synaptosomes or cell lines expressing specific GABA-A receptor subtypes)

-

Assay buffer (e.g., Tris-HCl)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Prepare a dilution series of the test compound.

-

In a multi-well plate, add the receptor preparation, radioligand at a fixed concentration (typically at its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.

-

Incubate the plate at a controlled temperature (e.g., 4°C or 37°C) for a specific duration to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay: ³⁶Cl⁻ Influx Assay

This assay measures the ability of a test compound to potentiate GABA-induced chloride ion influx, providing a measure of its efficacy.

Objective: To determine the EC50 and Emax of a test compound.

Materials:

-

Cell line expressing the GABA-A receptor of interest

-

GABA

-

Test compound

-

³⁶Cl⁻ (radioactive chloride)

-

Assay buffer

-

Scintillation cocktail and counter

Procedure:

-

Plate the cells in a multi-well plate and allow them to adhere.

-

Prepare a dilution series of the test compound.

-

Pre-incubate the cells with the test compound or vehicle.

-

Add a sub-maximal concentration of GABA along with ³⁶Cl⁻ to the wells.

-

Incubate for a short period to allow for chloride influx.

-

Rapidly wash the cells with ice-cold buffer to remove extracellular ³⁶Cl⁻.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Plot the amount of ³⁶Cl⁻ influx against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

In Vivo Behavioral Models

These models assess the pharmacological effects of benzodiazepine agonists in living animals.

-

Elevated Plus Maze (EPM): This is a widely used model to assess anxiolytic-like effects. The maze consists of two open arms and two enclosed arms. Anxiolytic compounds increase the time spent and the number of entries into the open arms.

-

Light-Dark Box Test: This model is also used to measure anxiety-like behavior. The apparatus consists of a dark, safe compartment and a brightly lit, aversive compartment. Anxiolytics increase the time spent in the light compartment.

-

Rotarod Test: This test is used to assess motor coordination and the sedative/myorelaxant effects of drugs. Animals are placed on a rotating rod, and the latency to fall is measured. Compounds that impair motor coordination will decrease the time spent on the rod.

-

Pentylenetetrazole (PTZ)-induced Seizure Model: This model is used to evaluate the anticonvulsant properties of a compound. PTZ is a convulsant agent, and effective anticonvulsants will increase the latency to seizure or prevent seizures altogether.

Mandatory Visualizations

Signaling Pathway of Benzodiazepine Receptor Agonists

Caption: Benzodiazepine Receptor Agonist Signaling Pathway.

Experimental Workflow for In Vitro Characterization

References

RU-32514: A Technical Overview of a Benzodiazepine Receptor Agonist

CAS Number: 90807-98-0

Introduction

RU-32514 is identified as a benzodiazepine receptor agonist. Compounds of this class are known to interact with the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. By acting as positive allosteric modulators, they enhance the effect of GABA, leading to a decrease in neuronal excitability. This mechanism underlies the anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties of many benzodiazepines.

Physicochemical Properties

While detailed experimental data for this compound is scarce, some basic properties can be tabulated.

| Property | Value |

| CAS Number | 90807-98-0 |

| Molecular Formula | C₁₈H₁₇N₃O₂ |

| Molecular Weight | 307.35 g/mol |

| Class | Benzodiazepine Receptor Agonist |

| Primary Target | GABA-A Receptor |

Mechanism of Action: GABA-A Receptor Modulation

Benzodiazepine receptor agonists like this compound do not directly activate the GABA-A receptor. Instead, they bind to a specific allosteric site on the receptor complex, known as the benzodiazepine binding site. This binding event induces a conformational change in the receptor that increases the affinity of GABA for its own binding site.[1] This leads to an increased frequency of the chloride ion channel opening, resulting in hyperpolarization of the neuron and a more potent inhibitory postsynaptic potential.[1][2]

The following diagram illustrates the general signaling pathway of a GABA-A receptor and the modulatory effect of a benzodiazepine agonist.

Caption: GABA-A receptor activation and modulation by a benzodiazepine agonist.

Experimental Protocols

Detailed experimental protocols for this compound are not published. However, the following sections describe representative methodologies for characterizing a novel benzodiazepine receptor agonist.

Radioligand Binding Assay

This in vitro assay is used to determine the binding affinity of a compound to the benzodiazepine binding site on the GABA-A receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the benzodiazepine binding site.

Materials:

-

Rat or mouse whole brain tissue (or specific brain regions like the cortex or cerebellum).

-

Radioligand (e.g., [³H]-Flunitrazepam).

-

Test compound (this compound) at various concentrations.

-

Non-specific binding control (e.g., a high concentration of unlabeled diazepam).

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation.

-

Assay Setup: In a 96-well plate, combine the prepared membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a set period (e.g., 60 minutes) to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.

Electrophysiology (Patch-Clamp)

This technique is used to measure the functional effect of the compound on the GABA-A receptor ion channel activity.

Objective: To determine if this compound potentiates GABA-induced chloride currents.

Materials:

-

Cell line expressing recombinant GABA-A receptors (e.g., HEK293 cells) or primary cultured neurons.

-

Patch-clamp rig with amplifier and data acquisition system.

-

Glass micropipettes.

-

Extracellular and intracellular recording solutions.

-

GABA solution.

-

Test compound (this compound) solution.

Procedure:

-

Cell Preparation: Culture cells on coverslips.

-

Patching: Form a whole-cell patch-clamp configuration on a single cell.

-

GABA Application: Apply a sub-maximal concentration of GABA to elicit a baseline chloride current.

-

Co-application: Co-apply the same concentration of GABA with varying concentrations of this compound.

-

Recording: Record the changes in the amplitude and kinetics of the GABA-induced current.

-

Data Analysis: Measure the peak current amplitude in the presence and absence of the test compound. Plot the potentiation of the GABA response as a function of the test compound concentration to determine the EC50.

Experimental Workflow

The characterization of a novel compound like this compound typically follows a structured workflow from initial screening to in vivo testing.

Caption: A typical experimental workflow for the characterization of a novel psychoactive compound.

Conclusion

This compound is classified as a benzodiazepine receptor agonist, indicating its potential to modulate the GABA-A receptor and exert effects on the central nervous system. While specific research data on this compound is not widely available, the established methodologies for studying this class of drugs provide a clear framework for its potential characterization. Further research would be necessary to elucidate the specific binding affinity, functional potency, and in vivo efficacy of this compound.

References

Unveiling RU-32514: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical summary of RU-32514, a compound identified as a benzodiazepine receptor agonist. While publicly available information on this compound is limited, this document consolidates the known data regarding its fundamental molecular properties.

Core Molecular Data

The foundational physicochemical properties of this compound have been identified and are presented below. This information is critical for any experimental design, from initial solubility testing to advanced analytical method development.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₇N₃O₂ | AdooQ |

| Molecular Weight | 307.35 g/mol | AdooQ |

Understanding the Target: Benzodiazepine Receptors

This compound is classified as an agonist of the benzodiazepine receptor. These receptors are a class of G protein-coupled receptors that are allosteric modulatory sites on the GABA-A receptor complex. The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system.

Mechanism of Action: A Generalized Pathway

Agonism at the benzodiazepine binding site of the GABA-A receptor enhances the effect of the endogenous ligand, gamma-aminobutyric acid (GABA). This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and a decrease in neuronal excitability. This mechanism is the basis for the sedative, anxiolytic, anticonvulsant, and muscle relaxant properties of benzodiazepine agonists.

The following diagram illustrates the general signaling pathway for a benzodiazepine receptor agonist.

Caption: Generalized Benzodiazepine Agonist Signaling Pathway

Experimental Protocols

Due to the limited public information available for this compound, specific experimental protocols for its synthesis, purification, or biological assays have not been identified in the public domain. Researchers interested in working with this compound would need to develop their own methodologies based on standard practices for the synthesis and evaluation of novel small molecule benzodiazepine receptor agonists.

A generalized workflow for the characterization of a novel benzodiazepine receptor agonist is presented below.

Caption: Generalized Workflow for Benzodiazepine Agonist Characterization

Future Directions

Further research is required to elucidate the specific chemical structure, synthesis pathways, and detailed pharmacological profile of this compound. The lack of publicly available data presents an opportunity for novel research to fully characterize this compound and its potential applications in neuroscience and drug development. Key areas for future investigation include:

-

Structural Elucidation: Determination of the precise chemical structure of this compound using techniques such as X-ray crystallography and advanced NMR spectroscopy.

-

Synthesis and Analog Development: Development and optimization of a synthetic route to this compound and the creation of analogs to explore structure-activity relationships.

-

Pharmacological Characterization: In-depth studies to determine the binding affinity, efficacy, and selectivity of this compound at different GABA-A receptor subtypes.

-

In Vivo Efficacy and Safety: Evaluation of the therapeutic potential and safety profile of this compound in relevant animal models of anxiety, epilepsy, and other neurological disorders.

Navigating the Solubility Landscape of Androstane Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides an in-depth exploration of the solubility characteristics of androstane derivatives, a class of steroid compounds with significant therapeutic potential. While this document aims to be a comprehensive resource, it is important to note that specific quantitative solubility data for the compound designated as RU-32514 is not publicly available at the time of publication. Therefore, this guide will focus on the broader class of androstane derivatives, offering insights into their general solubility profiles, standardized methodologies for solubility assessment, and the signaling pathways they are known to modulate. This approach provides a robust framework for researchers handling novel androstane compounds, including this compound.

Understanding the Solubility of Androstane Derivatives

The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its therapeutic efficacy. Androstane derivatives, being steroid-based molecules, are characterized by a rigid four-ring carbon skeleton, which renders them generally lipophilic or "fat-loving." Consequently, their solubility in aqueous media is typically low. However, the addition of various functional groups to the androstane core can significantly alter their solubility.

For drug development purposes, understanding a compound's solubility in both aqueous and organic solvents is crucial. Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely used in preclinical research to dissolve a broad range of compounds, including those with poor aqueous solubility. It is often used to prepare high-concentration stock solutions for in vitro assays.

General Solubility Profile of Androstane Derivatives

Due to their hydrophobic nature, androstane derivatives generally exhibit:

-

Low solubility in water and aqueous buffers (e.g., phosphate-buffered saline, PBS).

-

Good solubility in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, methanol, and acetone.

The table below provides a qualitative summary of the expected solubility of androstane derivatives in common laboratory solvents.

| Solvent | Type | Expected Solubility of Androstane Derivatives | Rationale |

| Water | Polar Protic | Low | The nonpolar steroid backbone has limited favorable interactions with polar water molecules. |

| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | Low | Similar to water, the presence of salts does not significantly improve the solubility of lipophilic compounds. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is an excellent solvent for both polar and nonpolar compounds and is a standard for initial solubilization of research compounds. |

| Ethanol | Polar Protic | Moderate to High | The ethyl group provides some nonpolar character, allowing for better interaction with the steroid core. |

| Methanol | Polar Protic | Moderate | More polar than ethanol, which can slightly decrease its effectiveness for highly nonpolar androstanes. |

| Acetone | Polar Aprotic | Moderate to High | A good solvent for many organic compounds, including steroids. |

| Dichloromethane (DCM) | Nonpolar | High | "Like dissolves like"; the nonpolar nature of DCM is well-suited for the androstane skeleton. |

Table 1: Qualitative Solubility of Androstane Derivatives in Common Solvents

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is a cornerstone of preclinical development. The "shake-flask" method is a widely recognized and reliable technique for determining thermodynamic solubility.

Shake-Flask Method for Thermodynamic Solubility

This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.

Objective: To determine the maximum concentration of an androstane derivative that can be dissolved in a solvent at equilibrium.

Materials:

-

Androstane derivative (e.g., this compound)

-

Selected solvents (e.g., DMSO, water, PBS pH 7.4)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Constant temperature incubator or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of the androstane derivative to a known volume of the test solvent in a vial. The presence of undissolved solid is essential to ensure equilibrium is reached from a state of supersaturation.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a constant temperature incubator (e.g., 25°C or 37°C) for a defined period (typically 24-72 hours) to allow the solution to reach equilibrium.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully collect an aliquot of the clear supernatant. Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC).

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility of the androstane derivative in the test solvent, typically expressed in µg/mL, mg/mL, or molarity (M).

Figure 1: Workflow for the Shake-Flask Solubility Assay. This diagram illustrates the sequential steps involved in determining the thermodynamic solubility of a compound.

Signaling Pathways Modulated by Androstane Derivatives

Androstane derivatives exert their biological effects by interacting with various cellular targets, often modulating key signaling pathways involved in cell growth, proliferation, and survival. Given their structural similarity to endogenous androgens, many androstane derivatives are investigated for their effects on hormone-dependent cancers, such as prostate cancer. One of the critical pathways often implicated is the PI3K/AKT signaling cascade.

The PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a central signaling hub that regulates a multitude of cellular processes. Dysregulation of this pathway is a common feature in many human cancers. Some androstane derivatives have been shown to modulate this pathway, leading to anti-proliferative and pro-apoptotic effects.

A simplified representation of the PI3K/AKT pathway and a potential point of intervention for an androstane derivative is depicted below.

Figure 2: Simplified PI3K/AKT Signaling Pathway. This diagram shows the activation cascade from the cell membrane to downstream effectors and indicates a potential inhibitory action of an androstane derivative on PI3K.

Conclusion

While specific data for this compound remains elusive, the broader understanding of androstane derivatives provides a solid foundation for researchers. These compounds are generally characterized by low aqueous solubility and good solubility in organic solvents like DMSO. The experimental protocols outlined in this guide offer a standardized approach to determining their solubility profiles. Furthermore, the modulation of critical signaling pathways such as the PI3K/AKT cascade highlights the therapeutic potential of this class of molecules. As research progresses, it is anticipated that more specific data for novel compounds like this compound will become available, further enriching our understanding of their chemical and biological properties.

The Enigmatic Case of RU-32514: A Search for a Ghost in the Scientific Literature

Despite a designation that hints at a developed research compound, RU-32514 remains a virtual unknown in the public scientific domain. While listed by at least one chemical supplier as a benzodiazepine receptor agonist, a thorough investigation into established scientific databases and academic journals reveals a stark absence of published data on its discovery, history, synthesis, and mechanism of action.

This lack of accessible information presents a significant challenge in constructing a detailed technical guide as requested. The core requirements of providing quantitative data, experimental protocols, and signaling pathways are contingent on the existence of peer-reviewed research, which, for this compound, appears to be non-existent.

Further attempts to uncover information on its synthesis or experimental evaluation were unsuccessful. Scientific literature is replete with studies on various ruthenium (Ru) complexes for catalytic and medicinal applications, but none correspond to the identifier "this compound".[2][3][4][5] The designation itself does not follow standard chemical nomenclature, suggesting it is likely an internal laboratory code.

The absence of published data makes it impossible to fulfill the user's request for:

-

Quantitative Data: No binding affinity (Ki), efficacy (EC50/IC50), or pharmacokinetic data is publicly available.

-

Experimental Protocols: Without published studies, the methodologies for any binding assays, functional assays, or in vivo experiments involving this compound cannot be detailed.

-

Signaling Pathways: While its classification as a benzodiazepine receptor agonist implies modulation of the GABA-A receptor signaling pathway, the specific effects of this compound on this pathway, and any potential downstream consequences, have not been documented.

The Presumed Signaling Pathway: A Generalized View

Based on its sole descriptor as a benzodiazepine receptor agonist, one can infer the general signaling pathway it would theoretically modulate. Benzodiazepines bind to a specific allosteric site on the GABA-A receptor, a ligand-gated ion channel. This binding potentiates the effect of the endogenous neurotransmitter, gamma-aminobutyric acid (GABA), leading to an increased influx of chloride ions into the neuron. This hyperpolarization of the neuronal membrane results in an inhibitory effect on neurotransmission.

Below is a generalized diagram representing the GABA-A receptor signaling pathway that a compound like this compound would be expected to influence.

Caption: Generalized GABA-A receptor signaling pathway.

References

- 1. adooq.com [adooq.com]

- 2. Synthesis, characterization and catalytic activity of novel ruthenium complexes bearing NNN click based ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. WO2009057064A2 - Ruthenium and osmium precursor synthesis method - Google Patents [patents.google.com]

- 4. Frontiers | Synthesis, Characterization and Antitumor Mechanism Investigation of Heterometallic Ru(Ⅱ)-Re(Ⅰ) Complexes [frontiersin.org]

- 5. Microwave-assisted synthesis of arene ruthenium(ii) complexes [(η6-RC6H5)Ru(m-MOPIP)Cl]Cl (R = -H and -CH3) as groove binder to c-myc G4 DNA - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

RU-32514: An Imidazo[1,2-a]pyrimidine Derivative Targeting the Benzodiazepine Receptor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

RU-32514 is a notable imidazo[1,2-a]pyrimidine derivative that has been identified as a benzodiazepine receptor agonist. This document serves as a comprehensive technical guide, providing an in-depth overview of its chemical properties, mechanism of action, and the experimental methodologies relevant to its study. The imidazo[1,2-a]pyrimidine scaffold is a well-established pharmacophore with a broad spectrum of biological activities, including anti-cancer, anti-viral, and anti-inflammatory properties. This compound, by targeting the benzodiazepine binding site on the γ-aminobutyric acid type A (GABA-A) receptor, holds potential for modulating inhibitory neurotransmission in the central nervous system. This guide is intended for researchers, scientists, and drug development professionals seeking detailed information on this compound.

Chemical and Physical Properties

This compound is a small molecule with the chemical formula C18H17N3O2 and a molecular weight of 307.35 g/mol . Its unique structure, featuring a fused imidazo[1,2-a]pyrimidine core, is central to its biological activity.

| Property | Value |

| IUPAC Name | 2-methoxy-4-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine |

| CAS Number | 90807-98-0 |

| Molecular Formula | C18H17N3O2 |

| Molecular Weight | 307.35 g/mol |

| SMILES | O=C(C1=CC=CC=C1)C2=CN3C(N=C(OC)C4=C3CCCC4)=N2 |

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Mechanism of Action and Signaling Pathway

This compound functions as an agonist at the benzodiazepine binding site of the GABA-A receptor. The GABA-A receptor is a ligand-gated ion channel that plays a crucial role in mediating inhibitory neurotransmission in the brain.

Signaling Pathway:

The binding of an agonist like this compound to the benzodiazepine site, located at the interface of the α and γ subunits of the GABA-A receptor, does not directly open the chloride channel. Instead, it induces a conformational change in the receptor that allosterically increases the affinity of the primary neurotransmitter, GABA, for its own binding site (located at the α and β subunit interface). This enhanced GABA binding leads to an increased frequency of chloride (Cl-) channel opening, resulting in a greater influx of chloride ions into the neuron. The influx of negatively charged chloride ions hyperpolarizes the neuron's membrane potential, making it less likely to fire an action potential and thus producing an overall inhibitory effect on neuronal activity.

Caption: Signaling pathway of this compound at the GABA-A receptor.

Experimental Protocols

Synthesis of this compound (Proposed)

Caption: Proposed synthetic workflow for this compound.

Detailed Hypothetical Protocol:

-

Synthesis of the Imidazo[1,2-a]pyrimidine Core:

-

React a suitably substituted 2-aminopyrimidine with a phenyl-containing α-bromoketone in a solvent such as ethanol or DMF.

-

The reaction is typically carried out at elevated temperatures (reflux) for several hours.

-

The resulting imidazo[1,2-a]pyrimidine can be isolated by precipitation or extraction.

-

-

Introduction of the Methoxy Group:

-

If not already present on the starting materials, a methoxy group can be introduced at the 2-position of the imidazo[1,2-a]pyrimidine core. This might involve a nucleophilic substitution reaction with sodium methoxide.

-

-

Formation of the Tetrahydroazepine Ring:

-

This would likely be the most complex step, potentially involving a ring-closing metathesis or a multi-step annulation strategy starting from a functionalized imidazo[1,2-a]pyrimidine intermediate.

-

-

Purification:

-

The final product would require purification, typically by column chromatography on silica gel, followed by characterization using techniques such as NMR, mass spectrometry, and elemental analysis.

-

Benzodiazepine Receptor Binding Assay

To determine the binding affinity of this compound for the benzodiazepine receptor, a competitive radioligand binding assay is a standard method.

Workflow:

Caption: Workflow for a benzodiazepine receptor binding assay.

Detailed Protocol:

-

Membrane Preparation:

-

Homogenize brain tissue (e.g., rat cortex) in a suitable buffer (e.g., Tris-HCl).

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.

-

Resuspend the final pellet in the assay buffer.

-

-

Binding Assay:

-

In a series of tubes, add a constant concentration of a radiolabeled benzodiazepine ligand (e.g., [3H]flunitrazepam).

-

Add increasing concentrations of unlabeled this compound (the competitor).

-

To determine non-specific binding, a separate set of tubes should contain the radioligand and a high concentration of a known benzodiazepine (e.g., diazepam).

-

Initiate the binding reaction by adding the prepared membrane suspension.

-

Incubate the mixture at a controlled temperature (e.g., 4°C or 37°C) for a sufficient time to reach equilibrium.

-

-

Separation and Quantification:

-

Terminate the incubation by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Quantitative Data

Currently, specific quantitative data for this compound, such as its binding affinity (Ki) for different GABA-A receptor subtypes (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2), is not publicly available. Further experimental studies are required to determine these crucial parameters, which are essential for understanding its pharmacological profile and potential therapeutic applications.

Conclusion

This compound is an imidazo[1,2-a]pyrimidine derivative that acts as a benzodiazepine receptor agonist. Its chemical structure and mechanism of action place it within a class of compounds with significant potential for modulating the central nervous system. This technical guide has provided a comprehensive overview of its known properties, a plausible synthetic approach, and detailed experimental protocols for its characterization. The generation of quantitative binding data and further in vivo studies will be critical next steps in elucidating the full therapeutic potential of this compound.

In-Depth Technical Guide: RU-32514, a Benzodiazepine Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

RU-32514 is identified as an agonist of the benzodiazepine receptor, a class of compounds known for their modulatory effects on the central nervous system. These agents primarily exert their effects through positive allosteric modulation of the Gamma-Aminobutyric Acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the brain. This document provides a comprehensive overview of the target receptor for this compound, its associated signaling pathway, and general experimental protocols relevant to its characterization. Due to the limited availability of public data, specific quantitative metrics for this compound are not available at this time. The foundational research identifying this compound is attributed to a 1989 study by Gardner CR, which focused on its discriminative stimulus properties in rats.

Target Receptor: GABA-A Receptor

The primary target of this compound is the benzodiazepine binding site on the GABA-A receptor.[1][2] The GABA-A receptor is a pentameric ligand-gated ion channel, composed of five subunits that form a central chloride (Cl⁻) ion pore. The most common isoform in the mammalian brain consists of two α, two β, and one γ subunit. The binding site for benzodiazepines is located at the interface between the α and γ subunits.

Table 1: Key Components of the this compound Target Receptor

| Component | Description | Role in this compound Action |

| GABA-A Receptor | A ligand-gated ion channel that mediates fast inhibitory neurotransmission in the central nervous system. | The macromolecular complex to which this compound binds. |

| Benzodiazepine Site | An allosteric modulatory site on the GABA-A receptor, distinct from the GABA binding site. | The specific binding location for this compound. |

| α and γ Subunits | Specific protein subunits of the pentameric GABA-A receptor. | Form the binding pocket for benzodiazepines like this compound. |

| GABA | The endogenous agonist for the GABA-A receptor. | This compound enhances the effect of GABA. |

Signaling Pathway: Enhancement of GABAergic Inhibition

As a benzodiazepine receptor agonist, this compound potentiates the inhibitory effects of GABA. It does not directly activate the GABA-A receptor but acts as a positive allosteric modulator. The binding of this compound to the benzodiazepine site induces a conformational change in the GABA-A receptor that increases the affinity of the receptor for GABA. This leads to an increased frequency of chloride channel opening in the presence of GABA, resulting in a greater influx of chloride ions into the neuron. The influx of negatively charged chloride ions hyperpolarizes the neuron's membrane potential, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.

Quantitative Data

A comprehensive search of publicly available scientific literature and databases did not yield specific quantitative data for this compound, such as its binding affinity (Kᵢ), half-maximal inhibitory concentration (IC₅₀), or half-maximal effective concentration (EC₅₀). The primary scientific reference for this compound is a behavioral study and does not appear to contain this information.

Experimental Protocols

While specific experimental protocols for this compound are not detailed in the available literature, the following are standard methodologies used to characterize benzodiazepine receptor agonists.

Radioligand Binding Assay

This technique is used to determine the binding affinity of a compound for its receptor.

Objective: To determine the Kᵢ of this compound for the benzodiazepine binding site on the GABA-A receptor.

General Protocol:

-

Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) in a suitable buffer and centrifuge to isolate a crude membrane fraction containing GABA-A receptors.

-

Competition Binding: Incubate the membrane preparation with a constant concentration of a radiolabeled benzodiazepine ligand (e.g., [³H]-Flunitrazepam) and varying concentrations of unlabeled this compound.

-

Separation: Separate the bound and free radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. The IC₅₀ value is determined from this curve, and the Kᵢ value is calculated using the Cheng-Prusoff equation.

Electrophysiology (Patch-Clamp Recording)

This technique is used to measure the functional effect of a compound on ion channel activity.

Objective: To determine the EC₅₀ of this compound for its potentiation of GABA-evoked currents.

General Protocol:

-

Cell Culture: Use a cell line expressing recombinant GABA-A receptors (e.g., HEK293 cells) or primary cultured neurons.

-

Patch-Clamp Setup: Establish a whole-cell patch-clamp recording configuration on a single cell.

-

GABA Application: Apply a sub-maximal concentration of GABA to elicit a baseline chloride current.

-

This compound Application: Co-apply the same concentration of GABA with varying concentrations of this compound.

-

Current Measurement: Record the potentiation of the GABA-evoked current at each concentration of this compound.

-

Data Analysis: Plot the percentage of current enhancement against the concentration of this compound to determine the EC₅₀.

Conclusion

References

An In-depth Technical Guide to RU-32514: Safety, Profile, and Presumed Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, detailed safety and experimental data for RU-32514 is limited. This guide provides a comprehensive overview based on available information for this compound and supplements it with established knowledge of benzodiazepine receptor agonists, the class to which it belongs. All information should be used for research purposes only and not as a substitute for a manufacturer-provided Safety Data Sheet (SDS).

Core Compound Information

This compound is identified as a benzodiazepine receptor agonist. Compounds of this class are known to interact with the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This interaction potentiates the effect of GABA, leading to a decrease in neuronal excitability.

| Identifier | Value |

| Chemical Name | Not consistently available in public sources |

| Synonyms | Ru 32514, Ru32514 |

| CAS Number | 90807-98-0 |

| Molecular Formula | C18H17N3O2 |

| Molecular Weight | 307.35 g/mol |

Safety and Handling Information

Physical and Chemical Properties (Illustrative)

| Property | Value |

| Appearance | Solid (form may vary) |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents such as DMSO and ethanol |

| Storage Temperature | -20°C |

Toxicological Data (Illustrative for Benzodiazepine Receptor Agonists)

No specific toxicological data for this compound has been found in public literature. The following represents general toxicological considerations for this class of compounds.

| Endpoint | Value/Observation |

| Acute Toxicity (Oral, LD50) | Data not available for this compound. Varies widely for other benzodiazepines. |

| Skin Corrosion/Irritation | May cause skin irritation. |

| Serious Eye Damage/Irritation | May cause serious eye irritation. |

| Respiratory or Skin Sensitization | No data available. |

| Germ Cell Mutagenicity | No data available. |

| Carcinogenicity | No data available. |

| Reproductive Toxicity | Benzodiazepines as a class are known to cross the placenta and may have effects on the fetus. |

| Specific Target Organ Toxicity (Single Exposure) | May cause drowsiness or dizziness. |

| Specific Target Organ Toxicity (Repeated Exposure) | Chronic use of benzodiazepines can lead to tolerance and dependence. |

Handling and Personal Protective Equipment (General Recommendations)

| Aspect | Recommendation |

| Engineering Controls | Use in a well-ventilated area, preferably in a fume hood. |

| Eye/Face Protection | Wear chemical safety goggles. |

| Skin Protection | Wear protective gloves (e.g., nitrile rubber). |

| Respiratory Protection | If dusts are generated, use a NIOSH-approved respirator. |

| General Hygiene | Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of the workday. |

Experimental Protocols (General for Benzodiazepine Receptor Agonists)

Detailed experimental protocols involving this compound are not available in the cited literature. The following outlines common methodologies used to characterize benzodiazepine receptor agonists.

In Vitro: Radioligand Binding Assay

Objective: To determine the binding affinity of the compound to the benzodiazepine site on the GABA-A receptor.

Methodology:

-

Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) in a suitable buffer and centrifuge to isolate the cell membrane fraction containing GABA-A receptors.

-

Binding Reaction: Incubate the membrane preparation with a radiolabeled benzodiazepine ligand (e.g., [3H]flunitrazepam) and varying concentrations of the test compound (this compound).

-

Separation: Separate bound from unbound radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibition constant) to ascertain the compound's affinity.

In Vitro: Electrophysiology (Patch-Clamp)

Objective: To assess the functional effect of the compound on GABA-A receptor-mediated currents.

Methodology:

-

Cell Culture: Use cells expressing GABA-A receptors (e.g., HEK293 cells transfected with specific GABA-A receptor subunits or primary cultured neurons).

-

Patch-Clamp Recording: Obtain whole-cell patch-clamp recordings from these cells.

-

Drug Application: Apply a submaximal concentration of GABA to elicit a current, followed by co-application of GABA and the test compound (this compound).

-

Data Acquisition: Measure the potentiation of the GABA-evoked current by the test compound.

-

Analysis: Construct concentration-response curves to determine the EC50 (concentration of the compound that produces 50% of its maximal effect).

In Vivo: Behavioral Assays (e.g., Elevated Plus Maze)

Objective: To evaluate the anxiolytic-like effects of the compound in an animal model.

Methodology:

-

Animal Model: Use rodents (e.g., mice or rats).

-

Drug Administration: Administer the test compound (this compound) via a relevant route (e.g., intraperitoneal injection) at various doses.

-

Behavioral Test: Place the animal in an elevated plus maze, which consists of two open and two closed arms.

-

Data Collection: Record the time spent in and the number of entries into the open and closed arms.

-

Analysis: Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.

Signaling Pathway and Mechanism of Action

As a benzodiazepine receptor agonist, this compound is presumed to act as a positive allosteric modulator of the GABA-A receptor. It binds to the benzodiazepine site, which is distinct from the GABA binding site. This binding event induces a conformational change in the receptor that increases the affinity of GABA for its binding site and/or increases the frequency of channel opening in the presence of GABA. This leads to an enhanced influx of chloride ions, hyperpolarization of the neuron, and a reduction in neuronal excitability.

Caption: Presumed signaling pathway of this compound via the GABA-A receptor.

Logical Workflow for Compound Characterization

The characterization of a novel compound like this compound typically follows a logical progression from in vitro to in vivo studies.

Caption: General workflow for the characterization of a novel CNS compound.

RU-32514: A Basic Pharmacological Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available pharmacological information on RU-32514. Extensive searches for specific quantitative data, such as binding affinities (Ki, IC50), functional potencies (EC50), and maximal efficacy (Emax), did not yield specific values for this compound. The information presented is based on qualitative descriptions from the available literature.

Introduction

This compound is an imidazopyrimidine derivative that has been characterized as a partial agonist of the benzodiazepine (BZD) binding site on the γ-aminobutyric acid type A (GABA-A) receptor.[1] As a partial agonist, it exhibits a pharmacological profile distinct from full BZD agonists like diazepam, offering the potential for a more favorable therapeutic window. The primary interest in compounds like this compound lies in their potential to produce anxiolytic (anti-anxiety) effects with a reduced propensity for the sedative, myorelaxant, and motor-impairing side effects associated with traditional benzodiazepines.[1]

This compound is often mentioned in scientific literature in conjunction with another imidazopyrimidine derivative, RU-32698 (Divaplon), which also displays partial agonist properties.[1] Research suggests that both compounds have activity comparable to chlordiazepoxide in various preclinical models of anxiety, while demonstrating negligible myorelaxant effects.[1]

Mechanism of Action

This compound exerts its effects by binding to the benzodiazepine site, an allosteric modulatory site on the GABA-A receptor. The GABA-A receptor is a ligand-gated ion channel that, upon binding of the endogenous neurotransmitter GABA, opens to allow the influx of chloride ions. This influx hyperpolarizes the neuron, making it less likely to fire and thus producing an inhibitory effect on neurotransmission.

As a positive allosteric modulator, this compound enhances the effect of GABA by increasing the frequency of channel opening. However, as a partial agonist, the maximal potentiation of the GABA response is lower than that produced by a full agonist. This ceiling effect is believed to contribute to its improved side-effect profile.

Pharmacological Data

Table 1: Receptor Binding Profile

| Target | Ligand Site | Action | Binding Affinity (Ki/IC50) |

| GABA-A Receptor | Benzodiazepine Site | Partial Agonist | Data not publicly available. |

Table 2: In Vitro Functional Profile

| Assay | Parameter | Result |

| GABA Potentiation Assay | Potency (EC50) | Data not publicly available. |

| GABA Potentiation Assay | Efficacy (Emax) | Lower than full benzodiazepine agonists. |

Table 3: In Vivo Pharmacological Effects

| Model | Effect | Observation |

| Anxiety Models (e.g., Conflict Tests) | Anxiolytic | Activity similar to chlordiazepoxide.[1] |

| Sedation/Motor Impairment Models | Sedation/Motor Impairment | Negligible effects observed. |

| Anticonvulsant Models | Anticonvulsant | Expected activity based on mechanism. |

Experimental Protocols

Detailed experimental protocols for studies specifically utilizing this compound are not publicly available. The following are generalized methodologies for key experiments relevant to the pharmacological profiling of a compound like this compound.

In Vitro Radioligand Binding Assay

This assay is designed to determine the binding affinity of a test compound to the benzodiazepine receptor.

Methodology:

-

Tissue Preparation: Brain tissue (e.g., rat cerebral cortex), rich in GABA-A receptors, is homogenized in a suitable buffer.

-

Incubation: The tissue homogenate is incubated with a fixed concentration of a radiolabeled benzodiazepine ligand (e.g., [³H]flunitrazepam) and varying concentrations of the test compound (this compound).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

In Vivo Anxiolytic Activity Assessment: Elevated Plus Maze

The elevated plus maze (EPM) is a widely used behavioral model to assess the anxiolytic or anxiogenic effects of drugs in rodents.

Methodology:

-

Apparatus: A plus-shaped maze elevated from the floor, with two opposing arms open and two enclosed by walls.

-

Procedure: Animals are administered this compound or a vehicle control. After a set pre-treatment time, each animal is placed on the central platform of the maze and allowed to explore freely for a specified period (typically 5 minutes).

-

Data Collection: The session is recorded, and the time spent in and the number of entries into the open and closed arms are scored.

-

Interpretation: An anxiolytic effect is indicated by a significant increase in the proportion of time spent and/or the number of entries into the open arms compared to the control group.

In Vivo Sedation and Motor Impairment Assessment: Rotarod Test

The rotarod test is used to evaluate the effect of a drug on motor coordination and balance in rodents.

References

In-depth Technical Guide: RU-32514 for Neuroscience Research Applications

Disclaimer: The following guide is based on publicly available information. Detailed quantitative pharmacological data and specific experimental protocols for RU-32514 are scarce in the accessible scientific literature, likely due to the compound's age and limited research focus.

Introduction

This compound is a research chemical identified as a partial agonist of the benzodiazepine receptor.[1] Developed by Roussel Uclaf in the 1980s, it belongs to the imidazo[1,2-a]pyrimidine class of compounds. As a partial agonist, this compound binds to and activates the benzodiazepine site on the GABA-A receptor complex but elicits a submaximal response compared to full agonists like diazepam. This profile suggests potential for therapeutic applications requiring modulation of GABAergic neurotransmission with a potentially improved side-effect profile, such as reduced sedation or dependence liability, compared to full agonists.

Mechanism of Action

This compound exerts its effects by acting as a positive allosteric modulator of the GABA-A receptor. The binding of this compound to the benzodiazepine site enhances the effect of the endogenous neurotransmitter, gamma-aminobutyric acid (GABA). This potentiation of GABAergic signaling leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane and a subsequent inhibitory effect on neurotransmission.

Signaling Pathway

The precise downstream signaling cascades activated by this compound have not been detailed in the available literature. However, its action can be understood within the established framework of GABA-A receptor signaling.

Caption: GABA-A receptor signaling pathway modulated by this compound.

Pharmacological Profile

In Vitro & In Vivo Data Summary

Information on this compound is limited to qualitative descriptions from abstracts and theses. One study noted that in drug discrimination paradigms in rats, this compound, along with other benzodiazepine agonists, was less potent in substituting for a CL218872 cue than for a chlordiazepoxide cue. Another study abstract mentioned a tendency for only partial generalization with ligands of weak agonist activity, such as this compound. A thesis also states that this compound has activity similar to that of chlordiazepoxide in various models.

Due to the absence of specific quantitative values in the searched literature, a data table for comparison cannot be constructed.

Key Experimental Protocols

Detailed, replicable experimental protocols for studies involving this compound are not available in the abstracts and secondary sources that are publicly accessible. The primary reference for its in vivo characterization is a 1989 paper by C.R. Gardner, for which only the abstract is widely available.

Hypothetical Experimental Workflow for In Vivo Characterization

Based on the available abstract, a likely experimental workflow for characterizing the discriminative stimulus properties of this compound would involve the following steps. This is a generalized representation and not a specific protocol from a cited experiment.

Caption: Generalized workflow for a drug discrimination study.

Applications in Neuroscience Research

Given its classification as a benzodiazepine receptor partial agonist, this compound could be a useful tool for:

-

Probing GABA-A Receptor Subtypes: Investigating the behavioral and physiological roles of different GABA-A receptor subunit compositions.

-

Anxiolytic Research: Studying the mechanisms of anxiety and the potential for anxiolytics with a reduced side-effect profile.

-

Anticonvulsant Studies: Exploring its efficacy in models of epilepsy.

-

Drug Discrimination Studies: Serving as a reference compound to characterize the stimulus effects of other novel GABAergic modulators.

Conclusion

This compound is a historically documented partial agonist at the benzodiazepine receptor with potential applications in neuroscience research. However, a significant lack of publicly available, detailed quantitative data and experimental protocols limits its current utility and prevents a comprehensive technical review. Researchers interested in this compound would need to seek out the primary literature from the late 1980s, which is not widely digitized or accessible, or conduct de novo characterization studies.

References

RU-32514: A Technical Guide to its Interaction with GABAergic Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to GABAergic Signaling and the Role of GABAA Receptors

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability.[1] Its effects are mediated through two main classes of receptors: the ionotropic GABAA receptors and the metabotropic GABAB receptors. The GABAA receptor, a ligand-gated ion channel, is the principal target for many clinically important drugs, including benzodiazepines, barbiturates, and general anesthetics.[2]

The GABAA receptor is a pentameric transmembrane protein that forms a central chloride (Cl⁻) ion pore.[3] The most common isoform in the brain consists of two α, two β, and one γ subunit.[3] The binding of GABA to its recognition sites, located at the interface between the α and β subunits, triggers a conformational change that opens the channel, allowing the influx of Cl⁻ ions.[3] This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect.

RU-32514 and its Mechanism of Action at the Benzodiazepine Site

This compound is classified as a benzodiazepine receptor agonist. The benzodiazepine binding site on the GABAA receptor is distinct from the GABA binding site and is located at the interface between the α and γ subunits. Ligands that bind to this site are termed allosteric modulators because they modify the receptor's response to the endogenous ligand, GABA, rather than directly activating the receptor themselves.

As a positive allosteric modulator (PAM), this compound is expected to enhance the effect of GABA at the GABAA receptor. Benzodiazepines achieve this by increasing the frequency of channel opening in the presence of GABA, which potentiates the inhibitory effect of the available neurotransmitter. This leads to sedative, anxiolytic, anticonvulsant, and muscle relaxant properties commonly associated with this class of drugs. It is important to note that in the absence of GABA, benzodiazepines have no effect on the chloride channel.

Caption: GABAergic signaling and modulation by this compound.

Quantitative Data on GABAA Receptor Ligands

The characterization of a novel compound like this compound involves quantifying its interaction with the GABAA receptor. This is typically achieved through binding affinity and functional efficacy studies. Due to the limited public data on this compound, the following tables present a template for such data, populated with representative values for well-known benzodiazepines to illustrate the expected pharmacological profile.

Table 1: Binding Affinity (Ki) of Benzodiazepines for the GABAA Receptor

| Compound | Receptor Subtype | Ki (nM) | Reference |

| This compound | α1β2γ2 | Data not available | |

| Diazepam | α1β2γ2 | 10-20 | |

| Clonazepam | α1β2γ2 | 1-2 | |

| Zolpidem | α1β2γ2 | 20-30 | |

| Flunitrazepam | α1β2γ2 | 1-2 |

Table 2: Functional Efficacy (EC50) of Benzodiazepines at the GABAA Receptor

| Compound | Assay Type | Receptor Subtype | EC50 (nM) | Reference |

| This compound | Electrophysiology | α1β2γ2 | Data not available | |

| Diazepam | Electrophysiology | α1β2γ2 | 30-100 | |

| Zolpidem | Electrophysiology | α1β2γ2 | 50-150 |

Experimental Protocols

The following sections detail the standard experimental procedures used to characterize the interaction of compounds like this compound with the GABAA receptor.

Radioligand Binding Assay

This technique is used to determine the binding affinity (Ki) of a test compound for the GABAA receptor. It involves the use of a radiolabeled ligand that is known to bind to the benzodiazepine site with high affinity, such as [³H]flunitrazepam.

Methodology:

-

Membrane Preparation: Brain tissue (e.g., rat cortex) or cells expressing recombinant GABAA receptors are homogenized and centrifuged to isolate the cell membranes containing the receptors.

-

Incubation: The membrane preparation is incubated with a fixed concentration of the radioligand ([³H]flunitrazepam) and varying concentrations of the unlabeled test compound (e.g., this compound).

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for Radioligand Binding Assay.

Electrophysiological Analysis (Patch-Clamp)

Patch-clamp electrophysiology is a powerful technique to measure the functional effects of a compound on ion channel activity. For GABAA receptors, it is used to determine if a compound enhances GABA-evoked currents.

Methodology:

-

Cell Culture: Cells (e.g., HEK293 or Xenopus oocytes) are transiently or stably transfected with the cDNAs encoding the desired GABAA receptor subunits (e.g., α1, β2, γ2).

-

Patch-Clamp Recording: A glass micropipette with a very small tip opening is used to form a high-resistance seal with the cell membrane (whole-cell configuration). This allows for the control of the membrane potential and the measurement of ionic currents flowing through the channels.

-

Drug Application: A low concentration of GABA (typically the EC5-10) is applied to the cell to elicit a baseline current. The test compound (e.g., this compound) is then co-applied with GABA.

-

Data Acquisition: The changes in the chloride current are recorded. A positive allosteric modulator will cause an increase in the amplitude of the GABA-evoked current.

-

Data Analysis: Dose-response curves are generated by applying different concentrations of the test compound in the presence of a fixed concentration of GABA. The EC50 (the concentration of the compound that produces 50% of its maximal effect) is then calculated.

Caption: Workflow for Patch-Clamp Electrophysiology.

Behavioral Analysis (Drug Discrimination)

Drug discrimination is a behavioral assay used to assess the in vivo subjective effects of a drug. Animals, typically rats or mice, are trained to recognize the interoceptive cues of a specific drug and to make a differential response to receive a reward.

Methodology:

-